Researchers are investigating how DINP behaves in the environment, including its persistence, degradation pathways, and potential for bioaccumulation in the food chain []. This research helps assess the risk of DINP exposure to ecological systems.
Some studies have investigated potential links between DINP exposure and various health problems, including endocrine disruption, developmental effects, and reproductive issues [, ]. However, the evidence is not always conclusive, and further research is needed to determine the full extent of any health risks associated with DINP exposure.
Diisononyl phthalate is a high molecular weight phthalate commonly used as a plasticizer. It is primarily a mixture of various isononyl esters of phthalic acid, characterized as a clear, colorless, and almost odorless liquid. Diisononyl phthalate is insoluble in water but soluble in most organic solvents, making it useful in various applications, particularly in enhancing the flexibility and durability of plastic products . Its chemical formula is , and it has a molecular weight of approximately 418.6 g/mol .
Research indicates that diisononyl phthalate exposure can influence biological systems significantly. In animal studies, it has been shown to increase liver and kidney weights, indicating potential organ stress or damage . Furthermore, exposure to diisononyl phthalate has been linked to endocrine disruption, particularly affecting estradiol levels in specific epithelial cells within the colon . This disruption may lead to altered immune responses and could have implications for gastrointestinal health.
Diisononyl phthalate is synthesized through the esterification of phthalic acid with iso-nonyl alcohol. The production process often results in a complex mixture of isomers due to variations in the branching of the alcohol chains . One common synthesis method involves the polygas process, which yields a mixture containing various branched isomers of dimethyl heptanol .
Diisononyl phthalate is widely used as a plasticizer in polyvinyl chloride and other plastic materials. Its applications include:
Studies have shown that diisononyl phthalate interacts with biological systems in various ways. For instance, its metabolites are rapidly absorbed and excreted by organisms, primarily through urine. Ingestion of contaminated food has been identified as a significant route of exposure for humans . Furthermore, research indicates that diisononyl phthalate can alter gut microbiota composition, potentially leading to dysbiosis and associated health issues .
Diisononyl phthalate belongs to a broader class of compounds known as phthalates. Below are some similar compounds along with their unique characteristics:
Compound Name | Unique Characteristics |
---|---|
Diethyl phthalate | Lower molecular weight; more volatile than diisononyl |
Dibutyl phthalate | Commonly used in cosmetics; moderate toxicity |
Diisodecyl phthalate | Higher molecular weight; less volatile than diisononyl |
Dodecyl benzenesulfonic acid | Used primarily as a surfactant; different functional group |
Di-n-octyl phthalate | Higher viscosity; used in coatings |
Diisononyl phthalate is unique due to its higher molecular weight compared to many other phthalates, which contributes to its lower volatility and makes it suitable for applications requiring long-lasting durability and flexibility .
Diisononyl phthalate belongs to the class of phthalate esters, characterized by a distinctive molecular architecture consisting of a benzene ring with two adjacent ester groups [1] [2]. The molecular formula of diisononyl phthalate is C₂₆H₄₂O₄, with a molecular weight of 418.61 to 420.6 grams per mole [1] [3] [4]. The structural framework comprises a central benzene-1,2-dicarboxylic acid moiety (phthalic acid core) esterified with two isononyl alcohol residues [5] [6].
The fundamental structure features a benzene ring bearing two carboxylate ester functional groups in ortho positions, with each ester group connected to a branched nine-carbon alkyl chain [7] [8]. The International Union of Pure and Applied Chemistry name for the representative isomer is bis(7-methyloctyl) benzene-1,2-dicarboxylate [3] [9]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C [9].
The aromatic center of the phthalate provides structural rigidity, while the two adjacent ester groups serve as linking points to the branched nonyl chains [10]. These long, branched alkyl chains extend from the benzene core, creating a molecule with significant conformational flexibility [10]. The presence of multiple rotatable bonds (18 rotatable bonds) contributes to the compound's plasticizing properties by allowing molecular motion and chain flexibility [9].
Diisononyl phthalate presents as a clear, colorless to nearly colorless oily liquid under standard temperature and pressure conditions [5] [8] [13]. The compound exhibits a viscous consistency characteristic of high molecular weight phthalate esters [13] [6]. Some commercial grades may display a very light yellow coloration, though high-purity technical grades typically maintain a colorless appearance [14] [8].
The organoleptic properties of diisononyl phthalate include an odorless to very mild ester-like odor [15] [14] [10]. Most commercial preparations are described as practically odorless, contributing to their suitability for consumer applications where odor considerations are important [10] [15]. The mild odor threshold and low volatility characteristics ensure that diisononyl phthalate does not contribute significantly to indoor air quality concerns under normal use conditions [16].
The compound maintains its liquid state across a wide temperature range, remaining fluid at ambient conditions and only solidifying at very low temperatures [10]. The oily texture and clear appearance make diisononyl phthalate readily identifiable and facilitate its incorporation into various polymer matrices during manufacturing processes [13] [6].
The viscosity of diisononyl phthalate at 20°C ranges from 50 to 180 millipascal-seconds, with typical commercial grades exhibiting values between 68 and 82 millipascal-seconds under standard conditions [17] [15]. The kinematic viscosity has been measured at 77.6 square millimeters per second at 20°C, decreasing to 27.7 square millimeters per second at 40°C, demonstrating the temperature-dependent nature of viscosity for this compound [18] [19].
Density measurements consistently place diisononyl phthalate in the range of 0.972 to 0.978 grams per milliliter at 20°C [5] [6] [14]. High-purity technical grades typically exhibit density values of 0.975 ± 0.003 grams per milliliter under standard conditions [17] [20]. The specific gravity relative to water at 20°C is approximately 0.98, indicating that diisononyl phthalate is slightly less dense than water [8] [18].
The relatively high viscosity compared to lower molecular weight phthalates contributes to the reduced migration characteristics of diisononyl phthalate in polymer applications [21]. The density values are consistent with the branched alkyl chain structure and molecular weight of the compound, falling within the expected range for C₉-rich phthalate ester mixtures [6] [15].
Diisononyl phthalate exhibits a melting point range of -43 to -48°C, ensuring that the compound remains liquid under all normal ambient conditions [2] [8] [14]. This low melting point is characteristic of branched phthalate esters and contributes to the plasticizing effectiveness of the compound in low-temperature applications [18] [22].
The boiling point of diisononyl phthalate exceeds 400°C under atmospheric pressure conditions, though more precise measurements under reduced pressure indicate a boiling point of 252-267°C at 5.3 millimeters of mercury [8] [14] [6]. The high boiling point reflects the substantial molecular weight and intermolecular forces present in the compound [16].
Flash point determinations using closed-cup methods yield values ranging from 200 to 236°C, classifying diisononyl phthalate as a combustible but not highly flammable material [7] [14] [19]. The decomposition temperature exceeds 280°C, indicating good thermal stability under normal processing conditions [19]. Vapor pressure at 20°C is extremely low at 6 × 10⁻⁸ kilopascals, contributing to the low volatility characteristics of the compound [6] [16].
Diisononyl phthalate demonstrates extremely limited water solubility, with carefully measured values ranging from 0.0006 to 0.2 milligrams per liter at 20°C [16] [23]. The most reliable measurement, obtained using slow-stir methodology designed to minimize colloidal suspension formation, indicates a water solubility of 0.00061 milligrams per liter [16] [23]. This exceptionally low aqueous solubility is consistent with the highly lipophilic nature of the compound [6] [8].
The octanol-water partition coefficient (log K_ow) for diisononyl phthalate ranges from 8.8 to 9.7, indicating strong preference for lipophilic environments over aqueous phases [16]. This high partition coefficient value reflects the substantial hydrophobic character imparted by the branched alkyl chains and contributes to the compound's effectiveness as a plasticizer in hydrophobic polymer matrices [16].
In contrast to its limited water solubility, diisononyl phthalate exhibits ready solubility in most organic solvents [6] [8]. The compound is soluble in ethanol, acetone, diethyl ether, and benzene, while showing slight solubility in methanol [8] [18] [14]. This solubility profile facilitates processing and incorporation into various polymer systems while minimizing environmental mobility through aqueous pathways [6].
The Henry's law constant for diisononyl phthalate is 9.14 × 10⁻⁵ atmosphere-cubic meters per mole at 25°C, indicating low volatilization potential from aqueous solutions [16]. The combination of low water solubility, high lipophilicity, and limited volatility contributes to the persistence and bioaccumulation potential of diisononyl phthalate in environmental and biological systems [16].
Diisononyl phthalate demonstrates good chemical stability under recommended storage and handling conditions, with no tendency toward hazardous polymerization reactions [20] [19]. The compound remains stable when stored in closed containers at temperatures below 40°C with exclusion of humidity, exhibiting an almost unlimited shelf life under proper storage conditions [17] [20].
The primary reactivity pathway for diisononyl phthalate involves ester hydrolysis reactions, particularly under acidic or basic conditions [24]. The compound reacts exothermically with acids to generate isononyl alcohol and phthalic acid through ester cleavage mechanisms [24] [14]. Strong oxidizing acids may cause vigorous reactions that are sufficiently exothermic to ignite the reaction products, necessitating careful handling procedures when these materials are present [24].
Heat generation also occurs through interaction with caustic solutions, leading to saponification reactions that produce phthalate salts and free alcohols [24]. Mixing with alkali metals and hydrides generates flammable hydrogen gas, representing a specific hazard that must be considered in industrial handling protocols [24]. The compound can generate electrostatic charges during transfer operations, requiring appropriate grounding procedures to prevent discharge incidents [24].
Thermal decomposition of diisononyl phthalate begins at temperatures exceeding 280°C, though the specific decomposition products depend on atmospheric conditions and the presence of catalytic materials [19]. Under normal processing temperatures typically encountered in polymer applications (generally below 200°C), the compound exhibits excellent thermal stability with minimal degradation [20] [19].
Diisononyl phthalate exhibits excellent compatibility with polyvinyl chloride and related vinyl polymers, functioning as an effective plasticizer that allows long polymer chains to slide against one another [25] [21]. The mechanism of plasticization involves the insertion of diisononyl phthalate molecules between polymer chains, reducing intermolecular forces and increasing chain mobility [25] [26].
The branched structure of the isononyl chains provides optimal balance between compatibility and migration resistance when incorporated into polyvinyl chloride matrices [21] [26]. Molecular dynamics simulations indicate that diisononyl phthalate forms stable interactions with polyvinyl chloride chains while maintaining sufficient molecular mobility to confer flexibility to the polymer system [26].
Compatibility extends beyond polyvinyl chloride to include other thermoplastic polymers, though the degree of compatibility varies with polymer structure and polarity [21]. The compound is miscible with all monomeric plasticizers commonly used in polyvinyl chloride formulations, allowing for blended plasticizer systems that can be tailored for specific performance requirements [17] [21].
The low volatility and high molecular weight of diisononyl phthalate contribute to reduced migration from polymer matrices compared to lower molecular weight phthalates [21] [15]. This characteristic is particularly important for applications requiring long-term performance stability, as reduced plasticizer migration helps maintain mechanical properties over extended service periods [21].
The synthesis of diisononyl phthalate proceeds through classical esterification mechanisms involving the reaction of phthalic anhydride with isononyl alcohols in the presence of acid catalysts [12] [10]. The production process typically employs titanium-based catalysts to facilitate the esterification reaction while minimizing side reactions and optimizing yield [10].
The mechanism involves initial nucleophilic attack by the hydroxyl group of isononyl alcohol on the carbonyl carbon of phthalic anhydride, forming a tetrahedral intermediate [27]. Subsequent elimination of water leads to the formation of phthalate monoesters as intermediates [27]. The second esterification step follows similar mechanistic pathways, with another molecule of isononyl alcohol attacking the remaining carboxylic acid group to form the final diester product [27].
Iron trichloride-catalyzed esterification mechanisms have also been investigated for phthalate ester synthesis, involving facile addition-displacement pathways for phthalate monoester formation followed by conventional esterification for the second ester linkage [27]. The reaction conditions and catalyst selection influence the final isomer distribution in commercial diisononyl phthalate products [27] [12].
Health Hazard